molecular formula C10H9N3O B14045207 1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine

1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine

Cat. No.: B14045207
M. Wt: 187.20 g/mol
InChI Key: HFPRGDJEHLMSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine is a heterocyclic compound with the molecular formula C₁₀H₉N₃O. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused furo and naphthyridine ring system, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often require elevated temperatures and the presence of a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine is unique due to its fused furo and naphthyridine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1,2-dihydrofuro[3,2-f][1,7]naphthyridin-5-amine

InChI

InChI=1S/C10H9N3O/c11-9-8-6(2-1-4-12-8)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2,(H2,11,13)

InChI Key

HFPRGDJEHLMSNO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=C3C(=C21)C=CC=N3)N

Origin of Product

United States

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